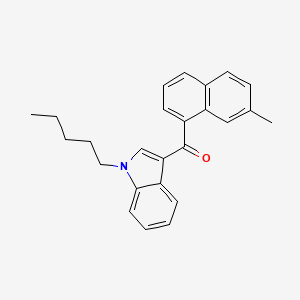

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

概要

説明

準備方法

化学反応の分析

JWH 122 7-メチルナフチル異性体は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して行うことができ、対応するケトンまたはカルボン酸を生成します.

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコールを生成します.

置換: 求核置換反応は、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して行うことができ、置換誘導体を生成します.

科学研究への応用

JWH 122 7-メチルナフチル異性体は、以下を含むさまざまな科学研究に応用されています。

科学的研究の応用

JWH 122 7-methylnaphthyl isomer is utilized in various scientific research applications, including:

作用機序

JWH 122 7-メチルナフチル異性体は、エンドカンナビノイド系の一部であるカンナビノイド受容体1および2に結合することで効果を発揮します . 結合すると、これらの受容体を活性化し、神経伝達物質の放出、疼痛知覚、免疫機能の調節などのさまざまな生理学的反応を引き起こします . この化合物は、これらの受容体に対して高い親和性を示しており、強力なアゴニスト活性を示唆しています .

類似化合物の比較

JWH 122 7-メチルナフチル異性体は、以下のような他の合成カンナビノイドに似ています。

JWH 122: 主な違いは、ナフチル環上のメチル基の位置です(7位対

JWH 122 7-メチルナフチル異性体の独自性は、その特定の構造的構成にあり、それはカンナビノイド受容体に対する結合親和性と活性を左右します .

類似化合物との比較

JWH 122 7-methylnaphthyl isomer is similar to other synthetic cannabinoids such as:

JWH 122: The primary difference is the position of the methyl group on the naphthyl ring (7-position vs.

The uniqueness of JWH 122 7-methylnaphthyl isomer lies in its specific structural configuration, which influences its binding affinity and activity at cannabinoid receptors .

生物活性

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, commonly referred to as JWH-018, is a synthetic cannabinoid that has garnered significant attention due to its psychoactive properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Overview

- IUPAC Name : Naphthalen-1-yl-(1-pentylindol-3-yl)methanone

- Molecular Formula : C24H23NO

- Molecular Weight : 341.45 g/mol

- CAS Number : 209414-07-3

JWH-018 primarily acts as a cannabinoid receptor agonist, with a strong affinity for the CB1 receptor, which is predominantly found in the brain. This interaction leads to various physiological effects similar to those produced by natural cannabinoids like THC (tetrahydrocannabinol).

Key Findings on Mechanism:

- CB1 Receptor Activation : JWH-018 exhibits a higher binding affinity for the CB1 receptor compared to other synthetic cannabinoids, which may contribute to its potent psychoactive effects .

- Signal Transduction : Upon activation of the CB1 receptor, JWH-018 influences several intracellular pathways, including inhibition of adenylate cyclase and modulation of ion channels, leading to altered neurotransmitter release .

Biological Activity and Effects

The biological activity of JWH-018 encompasses a range of effects on both the central nervous system (CNS) and peripheral systems.

Psychoactive Effects:

- Users report effects similar to cannabis use, including euphoria, relaxation, and altered perception . However, adverse effects such as anxiety, paranoia, and hallucinations have also been documented.

Case Studies:

- Clinical Observations : A study involving patients who consumed JWH-018 reported symptoms ranging from mild euphoria to severe agitation and psychosis. Notably, some patients required medical intervention due to acute anxiety and tachycardia .

- Animal Studies : In rodent models, administration of JWH-018 resulted in increased locomotor activity and alterations in pain perception. These findings suggest potential analgesic properties alongside its psychoactive effects .

Comparative Biological Activity

The following table summarizes the comparative biological activity of JWH-018 with other synthetic cannabinoids:

| Compound Name | CB1 Binding Affinity (Ki) | Psychoactive Effects | Notable Research Findings |

|---|---|---|---|

| JWH-018 | 0.8 nM | High | Induces euphoria; associated with anxiety |

| AM-2201 | 0.6 nM | Very High | More potent than JWH-018; risk of overdose |

| HU-210 | 0.04 nM | High | Strong anti-inflammatory properties |

Safety and Toxicology

Despite its therapeutic potential, the safety profile of JWH-018 raises concerns. Reports indicate that synthetic cannabinoids can lead to unpredictable effects due to their potency and the variability in product composition.

Toxicological Studies:

Research has highlighted that JWH-018 can produce severe cardiovascular effects, including tachycardia and hypertension. Additionally, there are reports of acute kidney injury associated with its use .

特性

IUPAC Name |

(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULKGPOKWWKWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20837618 | |

| Record name | JWH-122 7-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824960-56-7 | |

| Record name | JWH-122 7-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。